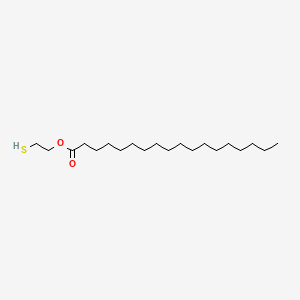

2-Mercaptoethyl stearate

Description

2-Mercaptoethyl stearate is an organosulfur compound comprising a stearic acid (C18 saturated fatty acid) esterified to 2-mercaptoethanol. Its molecular formula is C₂₀H₃₈O₂S, featuring a thiol (-SH) group on the ethyl chain, which imparts unique reactivity and functional properties. This compound is utilized in applications ranging from polymer pro-degradants to pharmaceutical formulations due to its ability to participate in redox reactions and metal coordination .

Properties

CAS No. |

27564-01-8 |

|---|---|

Molecular Formula |

C20H40O2S |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

2-sulfanylethyl octadecanoate |

InChI |

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h23H,2-19H2,1H3 |

InChI Key |

FPRWILGFWFTOHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl stearate can be synthesized through the esterification reaction between stearic acid and 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, stearic acid and 2-mercaptoethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the final product with high purity.

Chemical Reactions Analysis

Reaction Mechanism and Side Products

The synthesis involves two reactive sites in 2-mercaptoethanol:

-

Hydroxyl group : Primarily reacts with the carboxylic acid group of stearic acid to form the O-ester (2-Mercaptoethyl stearate) .

-

Mercaptan group : Can form an S-ester side product under strong acidic conditions due to limited catalyst selectivity .

Equilibrium Dynamics :

The esterification equilibrium shifts toward the product via water removal (e.g., Dean-Stark apparatus) . Increasing mercaptoethanol excess or catalyst amount enhances O-ester yield by favoring the nucleophilic attack of the hydroxyl group .

Purification and Characterization

Residual 2-mercaptoethanol (2-ME) in the product is minimized to reduce odor and improve stability. Techniques include:

-

Washing and Drying : Acidic catalysts are neutralized with aqueous solutions, followed by vacuum drying .

| Purification Experiment | Initial 2-ME (%) | Final 2-ME (%) | Removal Efficiency (%) |

|---|---|---|---|

| A | 2.8 | 0.6 | 80 |

| B | 2.8 | 0.3 | 90 |

| C | 2.8 | 0.1 | >95 |

Research Findings and Trends

-

Factorial Design Studies : Increasing mercaptoethanol excess and catalyst amount significantly improves mercaptan content and yield .

-

Sustainability : Renewable fatty acids (e.g., rice bran oil) are increasingly used to produce eco-friendly stabilizers .

-

Thermal Performance : LFMEE (Low Free 2-MercaptoEthanol Ester) variants enhance PVC stability without compromising odor profiles .

Scientific Research Applications

Chemistry: 2-Mercaptoethyl stearate is used as a reagent in organic synthesis, particularly in the formation of esters and thioesters. It is also employed in the study of reaction mechanisms involving thiol groups.

Biology: In biological research, this compound is used in the modification of proteins and peptides. It can be used to introduce thiol groups into biomolecules, which can then be utilized in various biochemical assays and studies.

Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it a candidate for the development of prodrugs and other pharmaceutical formulations.

Industry: this compound is used in the production of surfactants and emulsifiers. It is also employed in the manufacture of lubricants and plasticizers due to its ability to modify the physical properties of materials.

Mechanism of Action

The mechanism of action of 2-mercaptoethyl stearate involves its ability to interact with various molecular targets through its thiol group. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a) Methyl Stearate (CAS 112-61-8)

- Structure : Methyl ester of stearic acid (C₁₉H₃₈O₂).

- Key Differences : Lacks the thiol group, rendering it inert in redox reactions.

- Applications : Primarily used as a lubricant and emollient in cosmetics .

b) 2-((1-Oxohexadecyl)oxy)ethyl Stearate (CAS 26158-81-6)

- Structure : Combines palmitate (C16) and stearate (C18) esters on an ethylene glycol backbone.

- Key Differences : Contains a ketone group and dual fatty acid chains, enhancing hydrophobicity.

- Applications : Likely used in lipid-based drug delivery systems due to its amphiphilic nature .

c) Ethyl 2-Mercaptoacetate (CAS 16630-66-3)

- Structure : Shorter-chain mercaptoester (C₄H₈O₂S) with a methyl thioacetate group.

- Key Differences : Higher volatility (BP: 157.8°C) and lower molecular weight compared to 2-mercaptoethyl stearate.

- Applications : Intermediate in organic synthesis and fragrances .

d) Cyclohexyl Mercaptoacetate (CAS 16849-98-2)

- Structure : Cyclohexyl ester of mercaptoacetic acid (C₈H₁₄O₂S).

- Key Differences : Cyclohexyl group increases steric hindrance, reducing reactivity.

- Applications: Potential use in metal chelation or as a corrosion inhibitor .

Functional Properties

| Property | This compound | Methyl Stearate | Ethyl 2-Mercaptoacetate |

|---|---|---|---|

| Molecular Weight | 342.57 g/mol | 298.50 g/mol | 120.17 g/mol |

| Thiol Content | Yes (-SH group) | No | Yes |

| Solubility | Insoluble in water; soluble in organic solvents | Similar to this compound | Soluble in polar solvents |

| Reactivity | Pro-oxidant, metal coordination | Hydrolysis, esterification | Redox reactions, nucleophilic substitution |

| Applications | Polymer degradation, drug delivery | Cosmetics, lubricants | Organic synthesis |

Pro-Degradant Activity in Polymers

This compound exhibits pro-oxidant behavior similar to Vitamin E and Ferulic Acid in polyethylene (PE). At 2–3 wt.%, it accelerates UV-induced degradation by generating free radicals via thiol oxidation, reducing material rigidity by 15–20% . In contrast, methyl stearate lacks this activity due to the absence of a reactive thiol group .

Pharmaceutical Formulations

In microsphere drug delivery systems, stearate derivatives like aluminum tristearate and sucrose stearate influence drug release kinetics.

Metal Coordination and Radiopharmaceuticals

Tris-(2-mercaptoethyl)amine (NS3) derivatives, which share the thiol-ethyl motif with this compound, form stable complexes with technetium and rhenium isotopes.

Market and Industrial Relevance

The global market for mercapto-esters is niche but growing. 2-Mercaptoethyl oleate (a C18 unsaturated analog) is produced in ≥99% purity for specialty chemicals, with key suppliers including Aoke Chemical and TNJ Chemical . This compound’s pro-degradant properties position it as an eco-friendly alternative to traditional additives like calcium stearate .

Biological Activity

2-Mercaptoethyl stearate is a chemical compound with the molecular formula CHOS, characterized by a long hydrophobic stearate chain and a reactive thiol group. This unique structure allows it to participate in various biological activities, particularly in modifying proteins and peptides, which is critical for biochemical research and applications.

Chemical Structure and Properties

This compound consists of:

- Stearate Chain : A long hydrophobic fatty acid chain derived from stearic acid.

- Thiol Group : A reactive -SH group that enables interactions with biological macromolecules.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Mercaptoethanol | Shorter chain; lacks hydrophobic tail | Reactive thiol without long hydrophobic character |

| Stearic Acid | No thiol group; purely fatty acid | Less reactive; primarily used for its fatty properties |

| Methyl Thioglycolate | Contains thiol ester functionality; shorter chain | More soluble; used primarily in cosmetic formulations |

| 2-Mercaptopropanoic Acid | Shorter chain; similar functional group | Lacks hydrophobic properties; more polar |

Uniqueness : The combination of a long hydrophobic stearate chain with a reactive thiol group makes this compound particularly versatile in biological applications.

Protein Modification

The primary biological activity of this compound lies in its ability to modify proteins and peptides. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to significant alterations in protein structure and function. This capability is essential for:

- Biochemical Assays : Facilitating studies on protein interactions.

- Redox Regulation : Investigating mechanisms within cellular environments.

Potential Applications

- Drug Delivery Systems : Its ability to form stable esters positions it as a candidate for prodrug development.

- Therapeutic Proteins : Modifications can enhance stability or alter the activity of therapeutic proteins, impacting various biochemical pathways including signal transduction .

Study on Protein Interaction

A study investigated the effects of this compound on the stability of therapeutic proteins. It was found that modifications led to enhanced stability under oxidative conditions, suggesting potential applications in drug formulation.

Cellular Signaling Research

Research highlighted its role in cellular signaling pathways, where it was shown to influence inflammation and oxidative stress responses through its interactions with various molecular targets.

The mechanism by which this compound exerts its biological effects involves:

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Mercaptoethyl stearate via esterification?

To synthesize this compound, a typical esterification protocol involves reacting stearic acid with 2-mercaptoethanol using an acid catalyst (e.g., H₂SO₄) under reflux conditions (70–80°C for 2–4 hours). Solvent selection (e.g., methanol or ethanol) and catalyst loading (1–5% w/w) should be optimized to maximize yield. Post-reaction, neutralization and purification via solvent extraction or distillation are critical to isolate the product. Characterization via FT-IR can confirm ester formation by identifying the C=O stretch (~1740 cm⁻¹) and thiol (-SH) absorption (~2550 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- FT-IR Spectroscopy : Confirm ester bond formation and thiol group presence.

- Gas Chromatography (GC) : Quantify stearate content and assess purity using methods like ASTM D1983, which specifies column type (polar capillary) and resolution parameters (R ≥ 2.0 between stearate and palmitate peaks) .

- ¹H/¹³C NMR : Resolve structural features, such as the methylene group adjacent to the thiol (-SCH₂CH₂O-) and stearate alkyl chain.

- SEM : Analyze morphological homogeneity in composite applications .

Q. How should researchers handle discrepancies in purity assessments between GC and titration methods?

Cross-validate results by comparing GC-derived fatty acid profiles with acid-base titration data. For GC, ensure proper calibration with methyl stearate standards and verify column efficiency. For titration, confirm the absence of interfering substances (e.g., unreacted stearic acid). Statistical tests (e.g., Student’s t-test) can identify systematic biases between methods .

Advanced Research Questions

Q. How can the metal-chelating properties of this compound be leveraged in analytical chemistry?

The thiol group in this compound enables selective complexation with transition metals (e.g., Co²⁺, Ni²⁺). Optimize reaction pH (4–6) and solvent polarity to enhance stability. Spectrophotometric titration or cyclic voltammetry can determine binding constants (log K). This property is useful for developing metal-selective sensors or extraction protocols, analogous to mercaptoacetate esters used in cobalt detection .

Q. What experimental design considerations are critical for studying this compound’s role in polymer stabilization?

- Accelerated Aging Tests : Expose polymer composites to UV light or elevated temperatures and monitor degradation via gel permeation chromatography (GPC) or tensile testing.

- Control Groups : Include unstabilized polymers and commercial stabilizers (e.g., zinc stearate) for benchmarking.

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging by the thiol group .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Variability in thermal decomposition temperatures (TGA data) may arise from impurities or experimental conditions. Standardize heating rates (e.g., 10°C/min under N₂) and validate sample purity via GC-MS. Compare results with structurally similar esters (e.g., 2-Ethylhexyl stearate) to isolate thiol-specific degradation pathways .

Q. What statistical frameworks are recommended for optimizing synthetic yield in high-throughput experiments?

Employ response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst concentration). Use ANOVA to identify significant factors and predict optimal conditions. Replicate trials (n ≥ 3) and report confidence intervals for reproducibility .

Methodological Guidance

- Synthesis Reproducibility : Document catalyst batch, solvent drying methods, and reflux duration in detail to enable replication .

- Data Interpretation : Use principal component analysis (PCA) to correlate spectroscopic data with functional properties (e.g., lubricity, antioxidant capacity) .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data transparency (e.g., depositing raw spectra in public repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.